

# molecular structure of 11-Ferrocenyl-1-undecanethiol

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## Compound of Interest

Compound Name: 11-Ferrocenyl-1-undecanethiol

Cat. No.: B158336

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An In-depth Technical Guide to the Molecular Structure of **11-Ferrocenyl-1-undecanethiol**

## Introduction

**11-Ferrocenyl-1-undecanethiol**, often abbreviated as FcC11SH, is a bifunctional organometallic compound that has garnered significant attention in the fields of nanotechnology, electrochemistry, and materials science. Its unique molecular architecture, consisting of a redox-active ferrocene headgroup, a flexible undecyl (11-carbon) alkane chain, and a sulfur-based anchoring group, allows it to form highly ordered, electroactive self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.

This guide provides a comprehensive overview of the molecular structure of **11-Ferrocenyl-1-undecanethiol**, its physicochemical properties, methods for its characterization, and the structural dynamics of its self-assembled monolayers. The content is tailored for researchers, scientists, and professionals in drug development and related scientific fields who utilize molecular-level engineering for advanced applications.

## Core Molecular Structure and Physicochemical Properties

The structure of **11-Ferrocenyl-1-undecanethiol** is defined by three distinct components:

- The Ferrocene Moiety ((C<sub>5</sub>H<sub>5</sub>)Fe(C<sub>5</sub>H<sub>4</sub>)-): This is a metallocene, or "sandwich" compound, featuring an iron(II) atom positioned between two parallel cyclopentadienyl rings. This group

is the electroactive center of the molecule, capable of undergoing a stable, reversible one-electron oxidation from the ferrous ( $\text{Fe}^{2+}$ ) to the ferricenium ( $\text{Fe}^{3+}$ ) state.

- The Undecyl Alkane Chain ( $-(\text{CH}_2)_{11}-$ ): This saturated 11-carbon hydrocarbon chain acts as a flexible spacer. It provides electrical insulation between the ferrocene moiety and the substrate when assembled into a monolayer and contributes to the structural integrity and ordering of the SAM through van der Waals interactions.
- The Thiol Group ( $-\text{SH}$ ): Located at the terminus of the alkyl chain, the thiol group serves as a powerful anchor. It forms a strong covalent bond with gold and other noble metal surfaces, facilitating the spontaneous self-assembly process.

The combination of these components results in an amphiphilic molecule ideally suited for creating functionalized surfaces.

**Caption:** Molecular structure of **11-Ferrocenyl-1-undecanethiol**.

## Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for **11-Ferrocenyl-1-undecanethiol**.

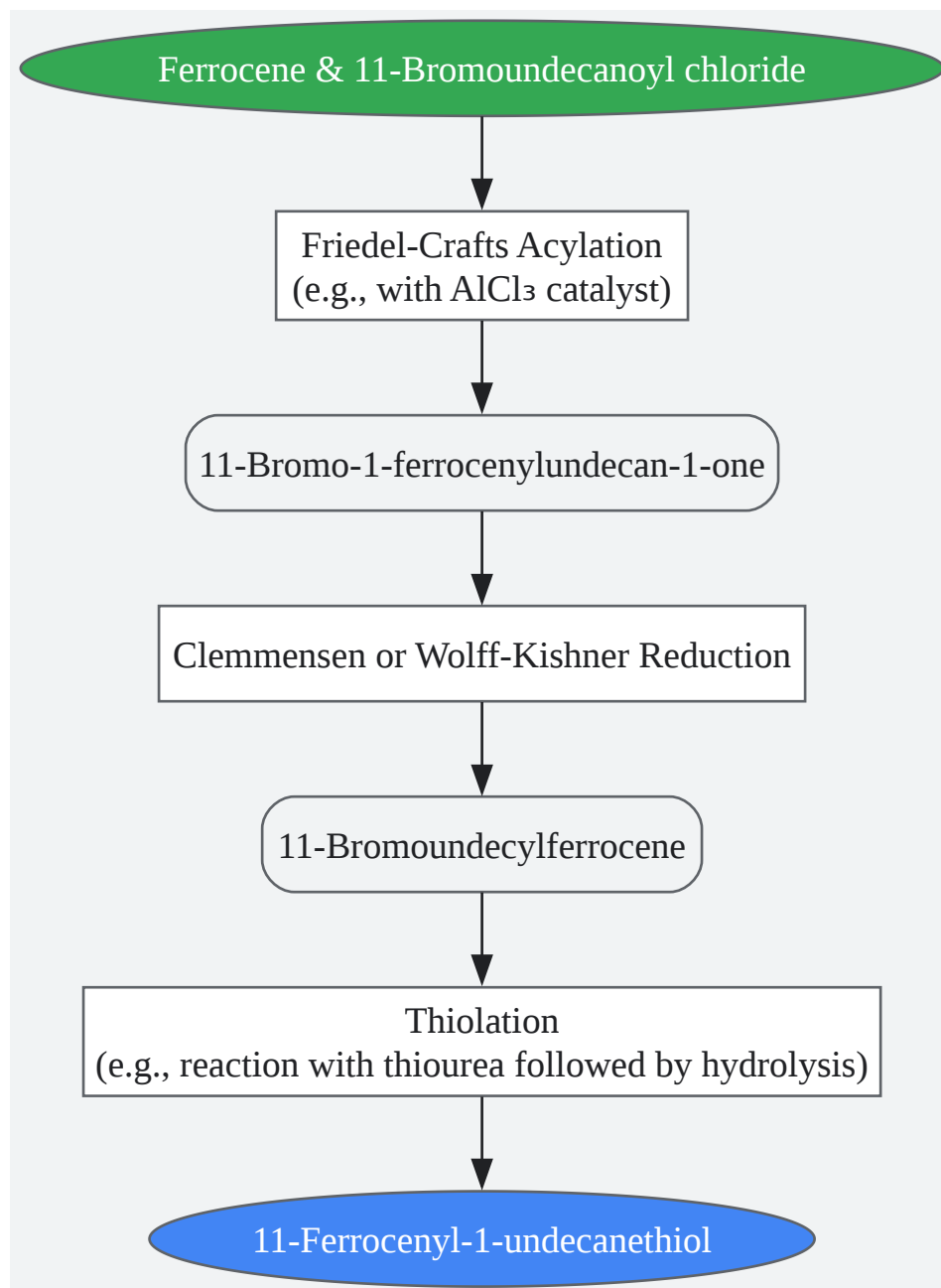
Property	Value	Source(s)
Molecular Formula	$\text{C}_{21}\text{H}_{32}\text{FeS}$	[1][2][3]
Molecular Weight	372.39 g/mol	[1][2]
IUPAC Name	11-(ferrocenyl)undecane-1-thiol	[1]
CAS Number	127087-36-9	[1][3]
Appearance	Solid	
Melting Point	36-41 °C	[2]
Storage Temperature	2-8 °C	

## Experimental Protocols

The synthesis and characterization of **11-Ferrocenyl-1-undecanethiol** and its SAMs involve multi-step processes.

## General Synthetic Workflow

While various specific synthetic routes exist, a common approach involves the Friedel-Crafts acylation of ferrocene, followed by reduction and conversion to the terminal thiol.



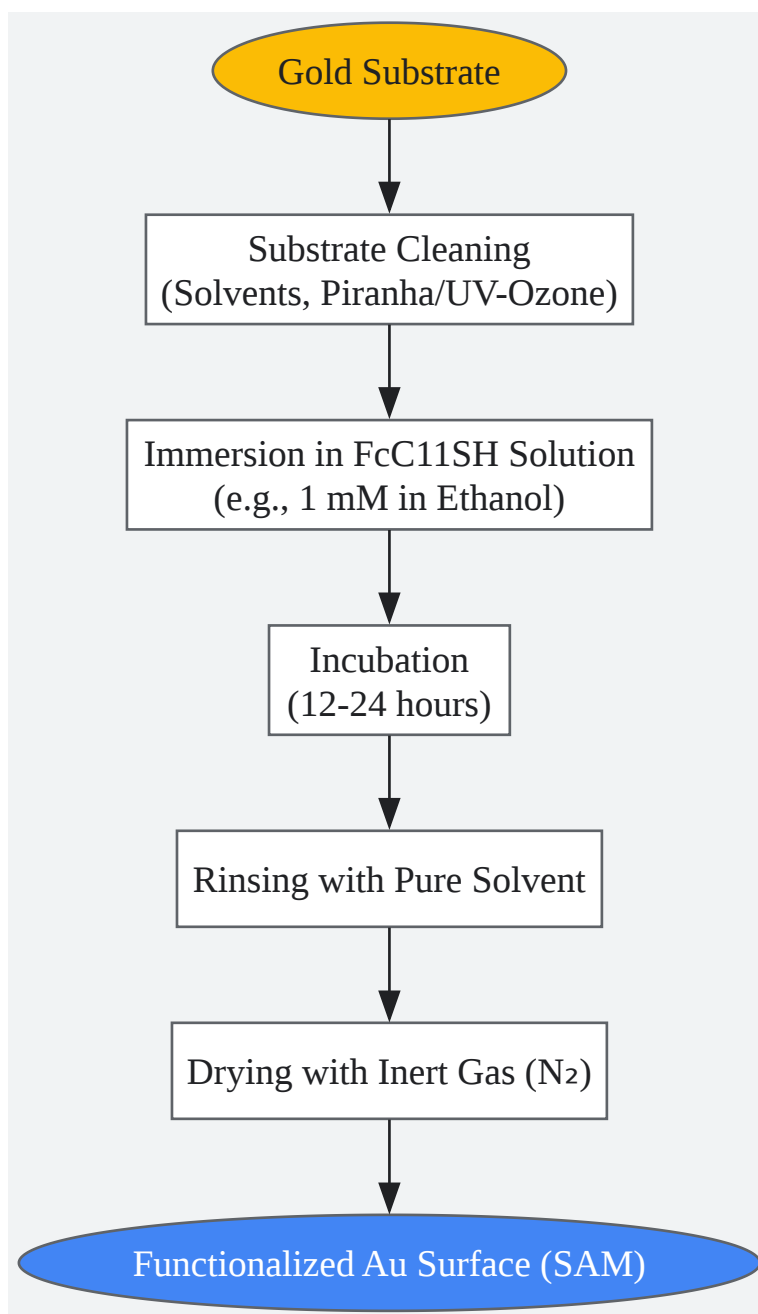
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**Caption:** Generalized synthetic workflow for **11-Ferrocenyl-1-undecanethiol**.

## Protocol for Self-Assembled Monolayer (SAM) Formation on Gold

The formation of a FcC11SH monolayer on a gold surface is a well-established procedure.

- **Substrate Preparation:** A gold substrate (e.g., gold-coated silicon wafer or glass slide) is rigorously cleaned to remove organic and inorganic contaminants. This typically involves sonication in solvents like acetone and ethanol, followed by treatment with piranha solution (a highly oxidizing mixture of sulfuric acid and hydrogen peroxide) or exposure to UV-Ozone.
- **Immersion:** The cleaned gold substrate is immediately immersed in a dilute solution of **11-Ferrocenyl-1-undecanethiol** (typically 0.1-1 mM) in a high-purity solvent such as absolute ethanol.
- **Incubation:** The substrate is left in the solution for an extended period (typically 12-24 hours) at room temperature to allow for the formation of a well-ordered, densely packed monolayer. The self-assembly time can affect the final order and orientation of the molecules.[\[4\]](#)
- **Rinsing and Drying:** After incubation, the substrate is removed from the solution, thoroughly rinsed with the pure solvent to remove any non-covalently bonded (physisorbed) molecules, and gently dried under a stream of inert gas (e.g., nitrogen or argon).



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**Caption:** Experimental workflow for forming a self-assembled monolayer (SAM).

## Characterization Protocols

- Fourier Transform Infrared Reflection-Absorption Spectroscopy (FT-IRRAS): This technique is used to determine the orientation of the alkyl chains within the SAM on a reflective surface like gold.<sup>[5][6]</sup>

- **Methodology:** An infrared beam is directed at the SAM-coated gold surface at a high angle of incidence. By comparing spectra taken with p-polarized and s-polarized light, information about the orientation of molecular dipoles relative to the surface can be obtained. According to surface selection rules, only vibrational modes with a dipole moment component perpendicular to the metal surface are strongly active in the p-polarized spectrum.
- **Data Interpretation:** The frequencies of the methylene ( $\text{CH}_2$ ) stretching modes (symmetric and asymmetric) are sensitive to the conformational order (gauche vs. trans) of the alkyl chains. Lower frequencies indicate a higher degree of all-trans conformation, characteristic of a well-ordered monolayer.<sup>[4]</sup>
- **Cyclic Voltammetry (CV):** This electrochemical technique is used to characterize the redox behavior of the terminal ferrocene groups.
  - **Methodology:** The SAM-coated gold electrode is used as the working electrode in a three-electrode electrochemical cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current from the oxidation and reduction of the ferrocene is measured.
  - **Data Interpretation:** A well-formed monolayer exhibits a symmetric pair of oxidation and reduction peaks. The peak potential provides information about the formal potential of the ferrocene/ferricenium couple, while the peak shape and area relate to the surface coverage and the kinetics of electron transfer.

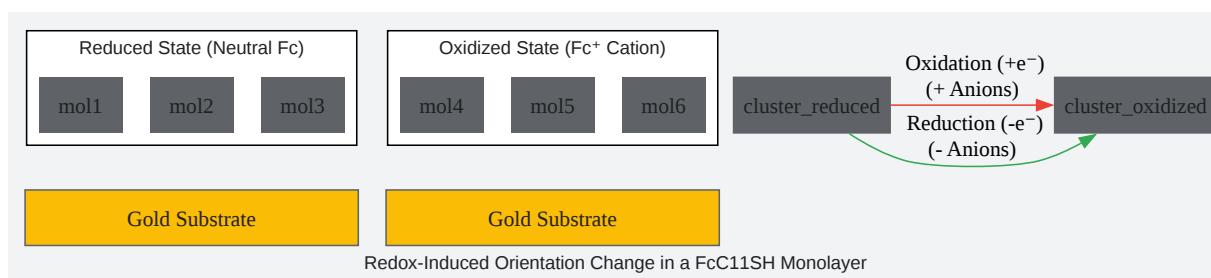
## Supramolecular Assembly and Redox-Induced Dynamics

A key feature of FcC11SH monolayers is their dynamic nature. The structure and orientation of the molecules are not static but can be controlled by an external stimulus, namely the applied electrochemical potential.<sup>[5]</sup>

- **Reduced State (Neutral Ferrocene):** In its neutral, reduced state, the ferrocene headgroup is hydrophobic. The alkyl chains in the monolayer are typically tilted with respect to the surface normal to optimize packing and van der Waals interactions.

- **Oxidized State (Positively Charged Ferricenium):** Upon electrochemical oxidation, the ferrocene becomes a positively charged ferricenium cation ( $\text{Fc}^+$ ). This introduces significant electrostatic repulsion between adjacent headgroups. To minimize this repulsion and accommodate solvating ions (like perchlorate,  $\text{ClO}_4^-$ ) from the electrolyte solution, the molecules undergo a conformational change.[6][7] The alkyl chains adopt a more upright, perpendicular orientation relative to the gold surface.[6] This change is reversible upon reduction back to the neutral ferrocene state.

This redox-induced structural change is a fundamental property that makes these monolayers attractive for applications as molecular switches, sensors, and actuators.



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**Caption:** Redox cycling induces a reversible change in molecular orientation.

Note: The above DOT script uses placeholder image URLs for visualization concepts as DOT language itself cannot render complex molecular tilting. In a real scenario, these would be pre-rendered images.

## Conclusion

The molecular structure of **11-Ferrocenyl-1-undecanethiol** is elegantly designed for the construction of functional surfaces. The interplay between its redox-active ferrocene head, insulating alkyl chain, and gold-binding thiol tail enables the formation of dynamic, ordered monolayers. The ability to control the supramolecular structure through electrochemical means provides a powerful platform for fundamental studies of electron transfer and for the

development of advanced molecular electronic devices, biosensors, and smart materials. This guide provides the foundational knowledge required for professionals to understand, utilize, and innovate with this versatile molecule.

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